molecular formula C10H12N2O3 B1584143 4-(3-Ethylureido)benzoic acid CAS No. 23754-41-8

4-(3-Ethylureido)benzoic acid

Cat. No.: B1584143
CAS No.: 23754-41-8
M. Wt: 208.21 g/mol
InChI Key: ZNDANSYLTARWDU-UHFFFAOYSA-N
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Description

4-(3-Ethylureido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 3-ethylureido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylureido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with ethyl isocyanate. The reaction proceeds under mild conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethylureido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-Ethylureido)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-(3-Ethylureido)benzoic acid.

    Ethylurea: Another compound containing the ethylureido group.

    Benzoic acid: The parent compound of this compound.

Uniqueness: this compound is unique due to the presence of both the benzoic acid and ethylureido moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to its individual components.

Properties

IUPAC Name

4-(ethylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-11-10(15)12-8-5-3-7(4-6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDANSYLTARWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352443
Record name 4-(ethylcarbamoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23754-41-8
Record name 4-(ethylcarbamoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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